molecular formula C37H44N6O7 B14481705 L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine CAS No. 64963-03-7

L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine

Cat. No.: B14481705
CAS No.: 64963-03-7
M. Wt: 684.8 g/mol
InChI Key: CBUFJBAHJZDBMB-JWBWZKDWSA-N
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Description

L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of five amino acids: L-tyrosine, D-tryptophan, glycine, L-phenylalanine, and L-leucine. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique sequence and structure make it a subject of interest for researchers studying peptide synthesis and its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.

    Repetition: Steps 2 and 3 are repeated for glycine, D-tryptophan, and L-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as carbodiimides for amide bond formation.

Major Products Formed

    Oxidation: Dityrosine, oxidized tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-D-tryptophylglycyl-L-phenylalanyl-L-leucine is unique due to its specific amino acid sequence and the presence of both L- and D-amino acids. This configuration can confer distinct biological activities and stability compared to peptides composed solely of L-amino acids.

Properties

CAS No.

64963-03-7

Molecular Formula

C37H44N6O7

Molecular Weight

684.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H44N6O7/c1-22(2)16-32(37(49)50)43-36(48)30(18-23-8-4-3-5-9-23)41-33(45)21-40-35(47)31(19-25-20-39-29-11-7-6-10-27(25)29)42-34(46)28(38)17-24-12-14-26(44)15-13-24/h3-15,20,22,28,30-32,39,44H,16-19,21,38H2,1-2H3,(H,40,47)(H,41,45)(H,42,46)(H,43,48)(H,49,50)/t28-,30-,31+,32-/m0/s1

InChI Key

CBUFJBAHJZDBMB-JWBWZKDWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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